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Compound of Interest

Compound Name: 2,4,6-Triaminopyrimidine

Cat. No.: B127396 Get Quote

A definitive structural analysis of 2,4,6-triaminopyrimidine is crucial for its application in

pharmaceutical and materials science. This guide provides a comparative spectroscopic

analysis, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to

unequivocally confirm its molecular structure. We present a detailed comparison with

structurally related aminopyrimidines and melamine, supported by experimental data and

protocols.

Comparative Spectroscopic Data
The structural integrity of 2,4,6-triaminopyrimidine is best understood by comparing its

spectroscopic fingerprint with those of similar molecules. The following tables summarize the

key ¹H NMR, ¹³C NMR, and IR data for 2,4,6-triaminopyrimidine and its structural analogs: 2-

aminopyrimidine, 4-aminopyrimidine, and melamine. All NMR data is referenced to spectra

taken in DMSO-d₆ for consistency.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

2,4,6-

Triaminopyrimidine
~5.0 Singlet H5

~5.5 Broad Singlet NH₂ (C4, C6)

~6.1 Broad Singlet NH₂ (C2)

2-Aminopyrimidine 6.64 Triplet H5

8.32 Doublet H4, H6

6.67 Broad Singlet NH₂

4-Aminopyrimidine 6.47 Doublet H5

8.16 Doublet H6

8.58 Singlet H2

7.00 Broad Singlet NH₂

Melamine 6.09 Broad Singlet NH₂

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
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Compound Chemical Shift (δ) ppm Assignment

2,4,6-Triaminopyrimidine ~75 C5

~163 C2, C4, C6

2-Aminopyrimidine 110.1 C5

158.4 C4, C6

162.8 C2

4-Aminopyrimidine 106.8 C5

156.9 C6

159.9 C2

164.9 C4

Melamine 166.5 C2, C4, C6

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound N-H Stretching
C=N
Stretching

Ring
Vibrations

NH₂
Scissoring

2,4,6-

Triaminopyrimidi

ne

3448-3315

(multiple bands)
~1650 ~1570, ~1450 ~1628

2-

Aminopyrimidine
3325, 3170 ~1630 ~1580, ~1480 ~1650

4-

Aminopyrimidine
3436, 3300 ~1602 ~1580, ~1436 ~1648

Melamine
3466, 3415,

3321, 3119
~1643 ~1529, ~1433 ~1631

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired using a standard NMR spectrometer.

Sample Preparation: A 5-10 mg sample of the solid compound was dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered

through a glass wool plug into a clean NMR tube to remove any particulate matter.

Instrumentation: A 400 MHz NMR spectrometer was used for analysis.

¹H NMR Acquisition: The instrument was tuned and shimmed for optimal resolution. A

standard pulse sequence was used to acquire the proton spectrum. Chemical shifts are

reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50).

¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed to obtain the

carbon spectrum. Chemical shifts are reported in ppm relative to the DMSO-d₆ solvent peak

(δ 39.52).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained to identify the key functional groups present in the molecules.

Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into

a thin, transparent pellet using a hydraulic press.

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS)

detector was used.

Data Acquisition: A background spectrum of the KBr pellet was first recorded. The sample

pellet was then placed in the sample holder, and the spectrum was recorded over the range

of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance.

Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of 2,4,6-
Triaminopyrimidine using the acquired spectroscopic data.
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Caption: Workflow for structural confirmation.

Relationship Between Spectroscopic Data and
Molecular Structure
The following diagram illustrates how the different spectroscopic signals logically correlate to

the specific structural features of 2,4,6-Triaminopyrimidine.

Molecular Structure of 2,4,6-Triaminopyrimidine
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Caption: Data to structure correlation.

Discussion
The spectroscopic data provides a clear and consistent picture for the structure of 2,4,6-
triaminopyrimidine.

¹H NMR: The presence of a single, sharp peak around 5.0 ppm is characteristic of the lone

proton on the pyrimidine ring at the C5 position. The broad singlets at approximately 5.5 and

6.1 ppm are indicative of the protons of the three amino groups. The chemical shift

differences between the amino groups at the C4/C6 and C2 positions are expected due to

the different electronic environments.

¹³C NMR: The spectrum shows two distinct signals. The downfield signal at approximately

163 ppm corresponds to the three equivalent carbon atoms of the pyrimidine ring bonded to

nitrogen (C2, C4, and C6). The upfield signal around 75 ppm is assigned to the C5 carbon,

which is only bonded to a hydrogen atom and other carbon atoms.

IR Spectroscopy: The multiple strong absorption bands in the region of 3448-3315 cm⁻¹ are

characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary

amino groups.[1] The strong band around 1650 cm⁻¹ is attributed to the C=N stretching

vibrations within the pyrimidine ring. The peak at approximately 1628 cm⁻¹ is due to the

scissoring (bending) vibration of the NH₂ groups.[1]

The comparison with 2-aminopyrimidine, 4-aminopyrimidine, and melamine highlights the

unique spectroscopic features of 2,4,6-triaminopyrimidine. The number and chemical shifts of

the aromatic protons in the ¹H NMR spectra, as well as the number and positions of the signals

in the ¹³C NMR spectra, are distinct for each compound and directly correlate with their

respective substitution patterns. Similarly, the specific patterns of N-H stretching and ring

vibration bands in the IR spectra provide a unique fingerprint for each molecule.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, and IR spectroscopy provides an

unambiguous confirmation of the structure of 2,4,6-triaminopyrimidine. The observed

chemical shifts, multiplicities, and absorption frequencies are in excellent agreement with the

proposed molecular architecture. This comparative guide serves as a valuable resource for
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researchers and professionals in the fields of drug development and materials science for the

confident identification and characterization of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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